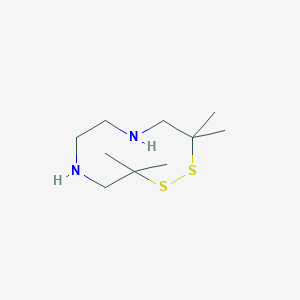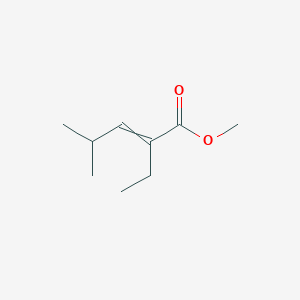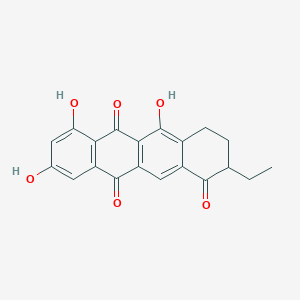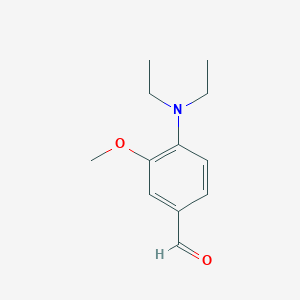
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines the benzothiazole ring with a urea moiety, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1-ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxy-1,2-benzothiazole.
Ethylation: The benzothiazole derivative is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Urea Formation: The ethylated product is reacted with an isocyanate to form the urea derivative.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. The urea moiety can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea can be compared with other benzothiazole derivatives such as:
2-Amino-6-methoxybenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
6-Nitrobenzothiazole: Studied for its anticancer activities.
The uniqueness of this compound lies in its combination of the benzothiazole ring with a urea moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
104121-57-5 |
|---|---|
Formule moléculaire |
C11H13N3O2S |
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
1-ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea |
InChI |
InChI=1S/C11H13N3O2S/c1-3-12-11(15)13-7-4-5-9-8(6-7)10(16-2)14-17-9/h4-6H,3H2,1-2H3,(H2,12,13,15) |
Clé InChI |
NQJNGPJKFOULKM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=CC2=C(C=C1)SN=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


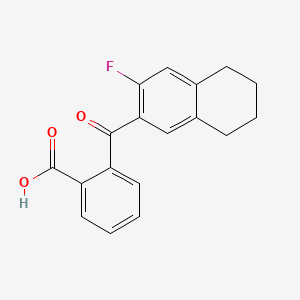
![6,6-Dimethylspiro[2.5]octane](/img/structure/B14343796.png)
![2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole](/img/structure/B14343803.png)
![3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid](/img/structure/B14343826.png)


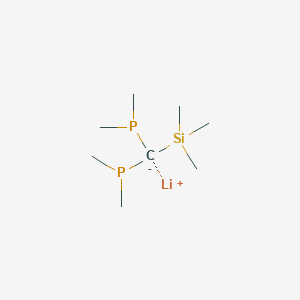
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
